molecular formula C22H28N2S B13938520 Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- CAS No. 63833-96-5

Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)-

Cat. No.: B13938520
CAS No.: 63833-96-5
M. Wt: 352.5 g/mol
InChI Key: LCAAEPGBRICJHD-UHFFFAOYSA-N
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Description

Phenothiazine derivatives are tricyclic compounds with a sulfur and nitrogen heteroatom system, widely studied for their diverse pharmacological activities. The compound 10-((N-butyl-2-piperidyl)methyl)phenothiazine features a phenothiazine core substituted at the N10 position with a butyl-piperidylmethyl group. This structural modification is designed to enhance receptor binding, pharmacokinetic properties, or selectivity compared to simpler N-alkylphenothiazines. The piperidine ring introduces conformational rigidity, while the butyl chain may influence lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration or antitumor activity .

Properties

CAS No.

63833-96-5

Molecular Formula

C22H28N2S

Molecular Weight

352.5 g/mol

IUPAC Name

10-[(1-butylpiperidin-2-yl)methyl]phenothiazine

InChI

InChI=1S/C22H28N2S/c1-2-3-15-23-16-9-8-10-18(23)17-24-19-11-4-6-13-21(19)25-22-14-7-5-12-20(22)24/h4-7,11-14,18H,2-3,8-10,15-17H2,1H3

InChI Key

LCAAEPGBRICJHD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Chemical Reactions Analysis

Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions, such as halogenation, are common. Reagents like chlorine or bromine are typically used.

    Coupling Reactions: These reactions often involve the use of catalysts such as palladium or copper.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Group Analysis

Key structural variations among phenothiazine derivatives lie in the N10 substituent and C2 modifications. Below is a comparative analysis of 10-((N-butyl-2-piperidyl)methyl)phenothiazine with analogous compounds:

Compound Name N10 Substituent C2 Substituent Key Biological Activity Potency (e.g., TCID50, EC90) References
10-((N-Butyl-2-piperidyl)methyl)phenothiazine Butyl-piperidylmethyl H (unmodified) Antitumor, CNS modulation (hypothetical) N/A (structural focus)
Chlorpromazine Dimethylaminopropyl Cl Antipsychotic, antihistaminic EC90: 8.3 μM (SARS-CoV-2)
Trifluoperazine 3-(4-Methylpiperazinyl)propyl CF₃ Antipsychotic, antiviral EC90: 6.1 μM (SARS-CoV-2)
10-[4-(Phthalimido)butyl]phenothiazine Phthalimido-butyl H Antitumor TCID50: 7.8 μg/mL (HEp-2)
10-(3-Diethylaminopropyl)phenothiazine Diethylaminopropyl H Ganglion blocking 3.5× potency of TEA

Biological Activity

Phenothiazine derivatives, including Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their antipsychotic and antihistaminic properties. They contain a three-ring structure that allows for various substitutions, leading to different biological effects. The addition of piperidine or piperazine groups enhances their pharmacological profile, making them suitable for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. Research indicates that compounds modified with piperidine or piperazine groups exhibit significant cytotoxicity against various cancer cell lines. For instance, phenothiazines have demonstrated effectiveness against leukemia, melanoma, non-small cell lung cancer, and colorectal cancer cells .

  • Induction of Apoptosis :
    • Phenothiazine derivatives have been shown to induce apoptosis in cancer cells through various pathways. For example, a study reported that certain phenothiazine analogues led to late apoptosis or necrosis in A549 and HCT-116 cancer cell lines .
    • Flow cytometry analysis revealed that these compounds could activate caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest :
    • Compounds such as Phenothiazine, 10-((N-butyl-2-piperidyl)methyl)- have been noted for their ability to induce cell cycle arrest in the S phase. This effect was observed in both A549 and MiaPaCa-2 cell lines, resulting in a reduction of cells in the G2/M phases .
  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) :
    • Some phenothiazines exhibit inhibitory effects on TNF-α production, which is crucial in inflammatory responses and cancer progression .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of several phenothiazine derivatives on a panel of human cancer cell lines. The results indicated that compounds with modifications at the 10-position showed enhanced activity compared to unmodified phenothiazines.

Compound NameCancer Cell LineIC50 (µM)Mechanism
Phenothiazine AA549 (Lung)15Apoptosis
Phenothiazine BHCT-116 (Colon)20Cell Cycle Arrest
Phenothiazine CMiaPaCa-2 (Pancreas)18TNF-α Inhibition

Study 2: In Vivo Models

In vivo studies demonstrated that certain phenothiazine derivatives could suppress tumor growth and prolong survival in mouse models of cancer. These findings suggest potential for development into therapeutic agents.

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